methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: Not explicitly provided; molecular weight: 265.20) is a pyrazole-based ester featuring a 4-fluoro-2-nitrophenyl substituent at the pyrazole N1 position and a methyl carboxylate group at the C3 position . The compound is characterized by its nitro (-NO₂) and fluoro (-F) groups on the phenyl ring, which confer strong electron-withdrawing effects.
Properties
IUPAC Name |
methyl 1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O4/c1-19-11(16)8-4-5-14(13-8)9-3-2-7(12)6-10(9)15(17)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVLJHLQBASEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The resulting product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 1-(4-fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The fluoro group can enhance the compound’s binding affinity to specific targets, improving its efficacy.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Steric Effects : Bulky substituents like -I (compound 9) or triazole-sulfanyl groups () introduce steric hindrance, which may reduce binding affinity in biological systems compared to the target compound .
- Ester Groups : Methyl esters (target compound, compound 9) are more polar than ethyl esters (compound 22), affecting lipophilicity and metabolic stability .
Physicochemical Properties
Key Observations :
- Higher purity (>95%) in triazole-sulfanyl derivatives () suggests more refined synthetic protocols compared to the target compound .
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